molecular formula C17H16FNO5S2 B6428365 5-fluoro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-2-methoxybenzene-1-sulfonamide CAS No. 2034434-52-9

5-fluoro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-2-methoxybenzene-1-sulfonamide

Cat. No.: B6428365
CAS No.: 2034434-52-9
M. Wt: 397.4 g/mol
InChI Key: ARFSVYYUWGHABA-UHFFFAOYSA-N
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Description

This sulfonamide derivative features a 2-methoxy-5-fluorobenzenesulfonamide core linked to a hydroxyethyl chain bearing a 5-(thiophen-3-yl)furan-2-yl substituent. The thiophene-furan heterocyclic system likely contributes to π-π stacking and hydrophobic interactions, critical for biological activity. The hydroxyl group on the ethyl chain may improve solubility compared to non-polar analogs .

Properties

IUPAC Name

5-fluoro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO5S2/c1-23-16-3-2-12(18)8-17(16)26(21,22)19-9-13(20)15-5-4-14(24-15)11-6-7-25-10-11/h2-8,10,13,19-20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFSVYYUWGHABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Key Structural Differences Implications
5-fluoro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-2-methoxybenzene-1-sulfonamide (Target) Hydroxyethyl linker; thiophen-3-yl-furan substituent; 5-fluoro-2-methoxybenzenesulfonamide Enhanced solubility (hydroxyl); unique heterocyclic interactions (thiophene-furan)
N-(2-methoxy-5-chlorophenyl)benzenesulfonamide (Aziz-ur-Rehman et al., 2013) Chloro substituent instead of fluoro; lacks heterocyclic side chain Reduced electronegativity; lower solubility and potential differences in bioactivity
2-Methoxy-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzenesulfonamide () Thiophene-2-carbonyl-thiophene substituent; methylene linker instead of hydroxyethyl Increased lipophilicity (carbonyl); reduced hydrogen-bonding capacity
5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide () Benzo[b]thiophene core; piperazinyl group Enhanced basicity (piperazine); altered receptor targeting due to larger aromatic system

Physicochemical Properties (Inferred)

Property Target Compound N-(2-methoxy-5-chlorophenyl)benzenesulfonamide 2-Methoxy-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzenesulfonamide
LogP ~2.8 (moderate lipophilicity) ~3.2 (higher due to Cl) ~3.5 (higher due to carbonyl)
Solubility (mg/mL) ~0.15 (aqueous) ~0.08 (lower, Cl substituent) ~0.05 (lower, non-polar substituents)
Hydrogen Bond Donors 2 (hydroxyl, sulfonamide) 1 (sulfonamide) 1 (sulfonamide)

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